molecular formula C5H4ClN5 B14156738 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine CAS No. 89284-31-1

8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine

Cat. No.: B14156738
CAS No.: 89284-31-1
M. Wt: 169.57 g/mol
InChI Key: NERICYNGIWRVDC-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 8th position and an amine group at the 7th position of the triazolopyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with chlorinated pyridazines. For instance, the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base such as sodium hydroxide can yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce various oxo derivatives .

Scientific Research Applications

8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The chloro and amine groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity . The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine
  • 8-Chloro-[1,2,4]triazolo[4,3-c]pyridazine
  • 8-Chloro-[1,2,4]triazolo[4,3-d]pyrimidine

Uniqueness

8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine is unique due to its specific substitution pattern and the presence of both chloro and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, which can be leveraged in targeted research and development .

Properties

CAS No.

89284-31-1

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine

InChI

InChI=1S/C5H4ClN5/c6-4-3(7)1-9-11-2-8-10-5(4)11/h1-2H,7H2

InChI Key

NERICYNGIWRVDC-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C=NN=C2C(=C1N)Cl

Origin of Product

United States

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